2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a sulfanyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.
Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings and the pyrimidine core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific pathways or diseases. The compound’s structural features may allow it to interact with biological targets in unique ways.
Industry
Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfanyl group and the pyrimidine ring could play crucial roles in binding to the target molecules, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide: shares similarities with other pyrimidine derivatives and thiol-containing compounds.
Similar Compounds: This compound, This compound, and This compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both a pyrimidine ring and a sulfanyl group allows for diverse interactions and applications, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-13-7-6-10-17(14(13)2)23-18(26)12-28-21-24-19(15-8-4-3-5-9-15)16(11-22)20(27)25-21/h3-10H,12H2,1-2H3,(H,23,26)(H,24,25,27) |
InChI Key |
PGAIJDYZPFNNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
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